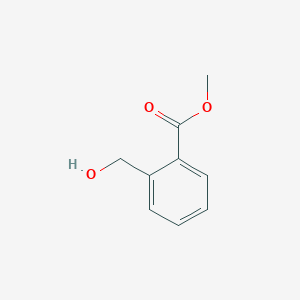

Methyl 2-(hydroxymethyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-(hydroxymethyl)benzoate, also known as methyl salicylate, 2-(methoxycarbonyl)phenol or 2-carbomethoxyphenol, belongs to the class of organic compounds known as o-hydroxybenzoic acid esters . These are benzoic acid esters where the benzene ring is ortho-substituted with a hydroxy group .

Molecular Structure Analysis

The molecular formula of Methyl 2-(hydroxymethyl)benzoate is C9H10O3 . It has an average mass of 166.174 Da and a monoisotopic mass of 166.062988 Da .Physical And Chemical Properties Analysis

Methyl 2-(hydroxymethyl)benzoate has a density of 1.2±0.1 g/cm³ . Its boiling point is 302.3±25.0 °C at 760 mmHg . The vapor pressure is 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 57.3±3.0 kJ/mol . The flash point is 133.1±15.9 °C . The index of refraction is 1.543 . The molar refractivity is 44.5±0.3 cm³ .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

“Methyl 2-(hydroxymethyl)benzoate” is known as a bioactive precursor in the organic synthesis of compounds . It is synthetically a versatile substrate, which can be used as a raw material for the preparation of medical products .

Pharmacological Activities

This compound exhibits a variety of pharmacological activities. It has been reported to have antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties .

Drug Discovery

In the drug discovery process, a readily available and easily prepared precursor like “Methyl 2-(hydroxymethyl)benzoate” is often an important choice prior to the synthesis of organic compounds . It is an essential starting material for the synthesis of many organic compounds via multistep reactions .

Insecticide

“Methyl 2-(hydroxymethyl)benzoate” has been identified as a promising, environmentally safe insecticide . Its odor is an attractant to some insects, and many studies have shown that it is an effective pesticide against a range of different agricultural, stored product, and urban insect pests .

Ovicidal Toxin

Apart from being a contact toxicant and a fumigant, “Methyl 2-(hydroxymethyl)benzoate” also acts as an ovicidal toxin . This means it has the ability to kill eggs of insects, providing an effective way to control pest populations .

Repellent and Attractant

“Methyl 2-(hydroxymethyl)benzoate” has been found to act as both a repellent and an attractant . This dual functionality can be leveraged in pest management strategies to both deter pests and lure them into traps .

Safety and Hazards

Wirkmechanismus

Target of Action

Methyl 2-(hydroxymethyl)benzoate, also known as methyl salicylate , is a small molecule that belongs to the class of organic compounds known as o-hydroxybenzoic acid esters It’s known that salicylates, in general, can interact with various proteins and enzymes in the body, affecting multiple biochemical pathways .

Mode of Action

It’s known that salicylates can inhibit cyclooxygenases (cox-1 and cox-2), key enzymes involved in the production of prostaglandins and thromboxanes from arachidonic acid . By inhibiting these enzymes, salicylates can reduce inflammation, pain, and fever, which are commonly associated with prostaglandin production.

Biochemical Pathways

Methyl 2-(hydroxymethyl)benzoate may affect several biochemical pathways. For instance, in the plant Hedychium coronarium, it has been found that the coordinated and high-level expression of biosynthetic pathway genes result in the massive emission of floral methyl benzoate . The genes HcCNL and HcBSMT2 play critical roles in the regulation of methyl benzoate formation .

Eigenschaften

IUPAC Name |

methyl 2-(hydroxymethyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-12-9(11)8-5-3-2-4-7(8)6-10/h2-5,10H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWIWKDXZSJHHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(hydroxymethyl)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenoxyacetamide](/img/structure/B2383709.png)

![2-[4-(3-Chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol](/img/structure/B2383710.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(4-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2383713.png)

![N-(2-phenylpropyl)-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2383714.png)

![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2383717.png)

![ethyl 1-(5-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-1,3-thiazol-2-yl)-4-piperidinecarboxylate](/img/structure/B2383719.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-nitrophenyl)acetamide](/img/structure/B2383727.png)